2-Nitro-5-(propan-2-yloxy)benzoic acid
Description
Significance of Nitroaromatic and Ether-Substituted Carboxylic Acids in Organic Chemistry
Nitroaromatic compounds, characterized by the presence of one or more nitro groups on an aromatic ring, are of profound importance in organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making them key intermediates in the synthesis of a wide array of functionalized molecules, including pharmaceuticals and dyes. chemicalbook.comwikipedia.org For instance, p-Nitrobenzoic acid serves as a precursor in the synthesis of procaine, a local anesthetic. guidechem.com Nitro-substituted benzoic acids are generally more acidic than benzoic acid itself. wikipedia.org
Ether-substituted carboxylic acids also hold a significant position in synthetic chemistry. The ether linkage can enhance the lipophilicity of a molecule, a crucial factor in the design of bioactive compounds. The Williamson ether synthesis, a long-established and versatile method, is commonly employed for the preparation of such compounds. researchgate.netwikipedia.orgyoutube.com This reaction involves the coupling of an alkoxide with an alkyl halide. khanacademy.org The presence of both a nitro group and an ether moiety on a benzoic acid scaffold, as in 2-Nitro-5-(propan-2-yloxy)benzoic acid, creates a molecule with a unique combination of electronic and steric properties, offering potential for novel applications.
Overview of this compound within Aromatic Compound Synthesis
While specific literature on the synthesis of this compound is not extensively detailed, its preparation can be logically inferred from established synthetic methodologies for analogous compounds. A plausible synthetic strategy would likely involve a two-step process starting from a readily available precursor such as 5-hydroxy-2-nitrobenzoic acid or 4-isopropoxybenzoic acid.
One potential route could begin with the etherification of 5-hydroxy-2-nitrobenzoic acid. This would involve a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). wikipedia.orgncerthelp.com
Alternatively, the synthesis could commence with 4-isopropoxybenzoic acid. uni.lunih.govchemicalbook.comchemspider.com This starting material would then be subjected to a nitration reaction. The nitration of benzoic acid derivatives is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu The directing effects of the existing substituents on the benzene (B151609) ring would be crucial in determining the regioselectivity of the nitration. The isopropoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects would influence the position of the incoming nitro group.
A European patent describes a general process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids, which involves the nitration of a 3-(substituted-phenoxy)benzoic acid. googleapis.com This further supports the feasibility of nitrating an ether-substituted benzoic acid to obtain the desired product. The synthesis of the related compound, 2-isopropoxy-4-nitrobenzoic acid, has also been reported, providing further precedent for the synthesis of such structures. pucp.edu.peresearchgate.net
Physicochemical Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 78361-08-7 | C10H11NO5 | 225.20 |
| 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 | C7H5NO5 | 183.12 |
| 4-Isopropoxybenzoic acid | 13205-46-4 | C10H12O3 | 180.20 |
| 2-Nitrobenzoic acid | 552-16-9 | C7H5NO4 | 167.12 |
Research Gaps and Future Directions in the Academic Study of this compound
The academic study of this compound appears to be an underexplored area of chemical research. The limited availability of specific data for this compound presents a clear research gap. Future investigations could be directed towards several key areas:
Detailed Synthesis and Characterization: A thorough investigation into the optimal synthetic route for this compound is warranted. This would involve a comparative study of different synthetic pathways to maximize yield and purity. Comprehensive characterization of the compound using modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry would provide a foundational dataset for future studies.
Exploration of Chemical Reactivity: The unique combination of a nitro group, an ether linkage, and a carboxylic acid functional group suggests a rich and varied chemical reactivity. Systematic studies of its reactions, such as reduction of the nitro group to an amine, or derivatization of the carboxylic acid, could lead to the synthesis of novel compounds with interesting properties.
Potential Applications in Medicinal Chemistry: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.govpreprints.orgijcrt.org The specific substitution pattern of this compound makes it a candidate for biological screening to assess its potential as a lead compound in drug discovery.
Materials Science Applications: Nitroaromatic compounds have found applications in materials science, for example, in the development of pigments and optoelectronic devices. chemicalbook.com The potential of this compound and its derivatives in the design of new functional materials remains an open area for investigation.
The broader future of research into benzoic acid derivatives is trending towards the development of clean label and biodegradable alternatives for use as preservatives, as well as the creation of customized solutions for various industries. essfeed.com The exploration of novel synthetic derivatives for therapeutic applications also continues to be a significant area of research. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNZLVZHPKIHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Nitro 5 Propan 2 Yloxy Benzoic Acid and Its Precursors
Comprehensive Analysis of Reported Synthetic Routes
Route A: Nitration of a benzoic acid precursor followed by alkylation of a hydroxyl group.
Route B: Alkylation of a hydroxybenzoic acid precursor followed by nitration of the resulting ether.
The choice between these routes is often dictated by the regioselectivity of the nitration step and the reactivity of the intermediates.
Alkylation Strategies for Ether Linkage Formation
The formation of the 5-(propan-2-yloxy) ether linkage is a pivotal step in the synthesis. The Williamson ether synthesis is the most classical and widely employed method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 2-Nitro-5-(propan-2-yloxy)benzoic acid, this typically involves the reaction of a 5-hydroxy-2-nitrobenzoic acid derivative with an isopropyl halide.
The general mechanism for the Williamson ether synthesis is an SN2 reaction, where an alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.orgyoutube.com For the synthesis of the target molecule, the precursor 5-hydroxy-2-nitrobenzoic acid would first be deprotonated with a suitable base to form the more nucleophilic phenoxide. This phenoxide then reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.
It is important to note that secondary alkyl halides, like isopropyl halides, can also undergo elimination reactions (E2) in the presence of a strong base, which can compete with the desired SN2 substitution. masterorganicchemistry.com Careful selection of reaction conditions is therefore crucial to maximize the yield of the ether product.
A plausible synthetic sequence (Route A) would be:
Start with a precursor such as 5-hydroxy-2-nitrobenzoic acid.
Protect the carboxylic acid group, for example, by esterification to form methyl 5-hydroxy-2-nitrobenzoate. This prevents the acidic proton of the carboxyl group from interfering with the basic conditions of the ether synthesis.
Treat the methyl 5-hydroxy-2-nitrobenzoate with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide.
React the phenoxide with an isopropyl halide (e.g., 2-bromopropane) to form methyl 2-nitro-5-(propan-2-yloxy)benzoate.
Finally, hydrolyze the ester to yield the target compound, this compound.
Nitration Reactions in Benzoic Acid Synthesis
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The regiochemical outcome of the nitration of a substituted benzoic acid is governed by the electronic properties of the existing substituents. The carboxylic acid group is a deactivating and meta-directing group, while a hydroxyl or alkoxy group is an activating and ortho, para-directing group.
In Route A , the precursor would be 5-hydroxybenzoic acid. Nitration of this compound would be directed by both the hydroxyl and carboxyl groups. The hydroxyl group is a strongly activating ortho, para-director, while the carboxyl group is a meta-director. This would likely lead to a mixture of isomers, potentially including the desired 2-nitro-5-hydroxybenzoic acid.
In Route B , the synthesis would commence with the alkylation of a hydroxybenzoic acid, for instance, 5-hydroxybenzoic acid, to form 5-(propan-2-yloxy)benzoic acid. Subsequent nitration of this intermediate would be directed by the activating ortho, para-directing alkoxy group and the deactivating meta-directing carboxyl group. The strong activating effect of the alkoxy group would preferentially direct the incoming nitro group to the positions ortho to it (positions 2 and 6). This makes Route B a potentially more regioselective approach to obtaining the desired 2-nitro isomer.
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and the formation of by-products.
Hydrolysis Steps in Multi-Step Preparations
In many synthetic routes towards substituted benzoic acids, the carboxylic acid functionality is often protected as an ester to avoid its interference in subsequent reaction steps. The final step in such a sequence is the deprotection of the ester, which is typically achieved through hydrolysis.
Base-catalyzed hydrolysis, or saponification, is a common method for the cleavage of esters. oieau.fr For instance, if the synthesis proceeds via methyl 2-nitro-5-(propan-2-yloxy)benzoate, this ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final benzoic acid product.
The efficiency of the hydrolysis step can be influenced by steric hindrance around the ester group and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, can facilitate the nucleophilic attack on the carbonyl carbon, potentially accelerating the rate of hydrolysis. oieau.fr
Optimization of Synthetic Pathways
Influence of Reaction Conditions, Including Temperature, Base, and Solvent
The choice of reaction conditions plays a critical role in maximizing the yield and minimizing side reactions in each step of the synthesis.
For the Alkylation Step (Williamson Ether Synthesis):
Base: A variety of bases can be used to deprotonate the hydroxyl group, including alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH). The strength of the base can influence the reaction rate and the extent of side reactions. For instance, a stronger base like sodium hydride ensures complete deprotonation but might also promote the competing E2 elimination of the secondary alkyl halide. Weaker bases like potassium carbonate are often a good compromise, providing sufficient nucleophilicity for the phenoxide while minimizing elimination.
Solvent: The choice of solvent is crucial in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic and reactive.
Temperature: The reaction temperature affects the rate of both the desired SN2 reaction and the competing E2 elimination. Generally, higher temperatures favor elimination. Therefore, the reaction is often carried out at the lowest temperature that allows for a reasonable reaction rate.
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Base | Strong (e.g., NaH) | Fast reaction, but increased risk of elimination with secondary halides. |
| Weak (e.g., K₂CO₃) | Slower reaction, but generally higher selectivity for substitution over elimination. | |
| Cesium Carbonate (Cs₂CO₃) | Often provides higher yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors SN2 reactions by solvating the cation and leaving the anion more reactive. |
| Polar Protic (e.g., Ethanol) | Can solvate both the cation and the anion, potentially slowing down the SN2 reaction. | |
| Temperature | Low to Moderate | Favors the SN2 pathway over the E2 pathway. |
| High | Increases the rate of both substitution and elimination, but often favors elimination. |
For the Nitration Step:
Nitrating Agent: The ratio of nitric acid to sulfuric acid can be varied to control the reactivity of the nitrating mixture. Fuming nitric acid can be used for less reactive substrates.
Temperature: Nitration reactions are typically exothermic and require careful temperature control. Low temperatures (e.g., 0-10 °C) are often employed to prevent over-nitration and the formation of undesired by-products.
For the Hydrolysis Step:
Base Concentration and Temperature: The rate of saponification is dependent on the concentration of the base and the reaction temperature. Higher concentrations and temperatures lead to faster reaction times. However, harsh conditions could potentially lead to degradation of the product.
Catalytic Systems in Organic Synthesis, Including Transition-Metal and Organocatalysis
While the Williamson ether synthesis is a robust method, modern organic synthesis often seeks milder and more efficient catalytic alternatives.
Transition-Metal Catalysis:
Transition-metal catalysts, particularly those based on copper and palladium, have been developed for the formation of aryl ethers. These methods can sometimes offer advantages over the classical Williamson synthesis, such as milder reaction conditions and a broader substrate scope. For instance, Ullmann-type coupling reactions, which traditionally required harsh conditions, have been significantly improved by the use of ligands that facilitate the copper-catalyzed coupling of phenols with alkyl halides. Palladium-catalyzed C-O cross-coupling reactions also represent a powerful tool for ether formation. However, the application of these methods to the specific synthesis of this compound would require specific investigation and optimization.
Organocatalysis:
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis. While less common for ether synthesis compared to transition-metal catalysis, certain organocatalytic systems could potentially be applied. For example, phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be used to facilitate the Williamson ether synthesis by transporting the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. This can lead to milder reaction conditions and improved yields.
| Catalytic System | Catalyst Example | Potential Advantages |
|---|---|---|
| Transition-Metal Catalysis (Ullmann-type) | Copper(I) salts with ligands (e.g., phenanthroline derivatives) | Milder reaction conditions compared to classical Ullmann reaction. |
| Transition-Metal Catalysis (Pd-catalyzed) | Palladium complexes with phosphine (B1218219) ligands | High efficiency and broad substrate scope. |
| Organocatalysis (Phase-Transfer Catalysis) | Tetrabutylammonium bromide (TBAB) | Facilitates reaction between phases, allowing for milder conditions and potentially avoiding the need for strong, anhydrous bases. |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Nitrobenzoic Acids
The synthesis of nitrobenzoic acids, fundamental precursors for compounds like this compound, has traditionally relied on methods that are often hazardous and environmentally taxing. nih.gov The classical approach involves the use of a mixture of concentrated nitric and sulfuric acids, which generates significant amounts of corrosive and toxic waste. ijirt.orgrasayanjournal.co.in Recognizing these drawbacks, the field of green chemistry has spurred the development of more sustainable and eco-friendly alternatives.
Key advancements in the greener synthesis of nitroaromatic compounds include the use of solid acid catalysts, alternative nitrating agents, and innovative reaction conditions. researchgate.netnumberanalytics.com Solid acid catalysts, such as zeolites, sulfated metal oxides, and supported heteropoly acids, offer several advantages, including reusability, reduced corrosion, and high selectivity, thereby minimizing waste. ijirt.orgresearchgate.net These catalysts can facilitate nitration under milder and cleaner conditions, often in solvent-free systems. ijirt.org
The exploration of alternative nitrating agents is another cornerstone of sustainable synthesis. numberanalytics.com Dinitrogen pentoxide (N₂O₅), for instance, is an effective and environmentally friendly nitrating agent that can be used almost stoichiometrically, drastically reducing acidic waste. nih.gov Its application in liquefied 1,1,1,2-tetrafluoroethane, a reusable medium, further enhances the green credentials of the process. nih.gov Other reagents like urea (B33335) nitrate (B79036) provide a safer, milder, and more environmentally benign route to aromatic nitro compounds compared to the conventional mixed-acid protocol. rasayanjournal.co.in
Furthermore, the optimization of reaction conditions plays a crucial role. Methodologies are being developed that use dilute aqueous nitric acid, eliminating the need for a co-acid catalyst and organic solvents. nih.govfrontiersin.org Innovations such as microwave-assisted and ultrasonic-assisted reactions can accelerate reaction times and improve energy efficiency. researchgate.netfrontiersin.org These modern approaches not only aim to reduce the environmental footprint but also to enhance the safety and efficiency of producing vital chemical intermediates like nitrobenzoic acids.
Mechanistic Investigations into Synthetic Transformations
Elucidation of Reaction Intermediates
The synthesis of nitroaromatic compounds, a key step in forming precursors for this compound, proceeds through a well-studied electrophilic aromatic substitution mechanism. masterorganicchemistry.comunacademy.com The central electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated from nitric acid through protonation by a stronger acid, like sulfuric acid, followed by the loss of a water molecule. libretexts.orgjove.com
Once formed, the nitronium ion interacts with the electron-rich aromatic ring. Detailed mechanistic studies have identified several key intermediates along the reaction pathway. nih.gov The first is a π-complex, where the nitronium ion is associated with the π-electron system of the aromatic ring in an unoriented fashion. nih.gov This initial complex must then rearrange to form a more structured intermediate known as the σ-complex, or Wheland intermediate (also referred to as an arenium ion). nih.govacs.org
The formation of the σ-complex is a critical, and often rate-determining, step in the reaction. masterorganicchemistry.comnih.gov In this intermediate, the aromaticity of the ring is temporarily broken as the carbon atom at the site of attack becomes sp³-hybridized, forming a σ-bond with the incoming nitro group. nih.gov This arenium ion is resonance-stabilized, with the positive charge delocalized over the remaining π-system. The final step of the mechanism involves the rapid removal of a proton from the sp³-hybridized carbon by a weak base (such as water or the bisulfate ion), which restores the aromaticity of the ring and yields the final nitroaromatic product. masterorganicchemistry.com Quantum chemical studies have further refined this model, identifying an "oriented reaction complex" as an intermediate between the π-complex and the σ-complex. nih.gov
Role of Acid and Base Catalysis in Reaction Kinetics and Selectivity
The selectivity of the nitration reaction is also governed by the reaction conditions, including the acid system. The substituents already present on the aromatic ring direct the incoming nitro group to specific positions (ortho, meta, or para). For instance, the synthesis of m-nitrobenzoic acid from benzoic acid favors the meta position due to the electron-withdrawing nature of the carboxylic acid group. youtube.com
Base catalysis becomes relevant in subsequent steps, such as the Williamson ether synthesis to introduce the (propan-2-yloxy) group. In this reaction, a base is required to deprotonate the hydroxyl group of a precursor like 5-hydroxy-2-nitrobenzoic acid, forming a more nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an isopropyl halide. The choice and strength of the base are critical for the reaction rate, as a stronger base will generate a higher concentration of the reactive alkoxide. Furthermore, the final step in some synthetic routes may involve the hydrolysis of an ester precursor (e.g., methyl m-nitrobenzoate) to yield the carboxylic acid. This saponification is typically carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product. orgsyn.org
Derivatization and Functionalization Strategies of 2 Nitro 5 Propan 2 Yloxy Benzoic Acid
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a key step in many synthetic pathways.
The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group wisc.edu. The resulting product, 2-Amino-5-(propan-2-yloxy)benzoic acid, is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules.
Several methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can be influenced by the presence of other functional groups in the molecule.
Catalytic Hydrogenation: This is a widely used method that employs hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. This method is often preferred due to its clean nature and high yields. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.
Metal/Acid Reduction: The use of a metal in an acidic medium is a classic and effective method for nitro group reduction. Common combinations include iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in hydrochloric acid. These reactions are generally robust and can tolerate a variety of functional groups.
The general reaction for the synthesis of 2-Amino-5-(propan-2-yloxy)benzoic acid is depicted below:

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Conditions | Typical Yield (%) |
| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room temperature, 1-4 atm H₂ | 90-100 |
| Fe, HCl | Water/Ethanol | Reflux | 80-95 |
| Sn, HCl | Ethanol | Reflux | 80-90 |
| Zn, HCl | Water/Ethanol | Reflux | 75-90 |
| Na₂S₂O₄ | Water/Methanol | Room temperature | 85-95 |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the initial formation of a nitroso compound, followed by a hydroxylamine, which is then further reduced to the amine.
The stepwise reduction can be summarized as follows:
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, providing access to a wide range of derivatives.
Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. Esters are often used as protecting groups for carboxylic acids or to modify the solubility and reactivity of the molecule. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
Amidation: The formation of an amide bond is a cornerstone of organic synthesis, particularly in the preparation of biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally not efficient as it leads to an acid-base reaction. Therefore, the carboxylic acid is typically activated first. Common methods for amide formation include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.
Table 2: Representative Esterification and Amidation Reactions
| Reaction | Reagents | Product |
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-nitro-5-(propan-2-yloxy)benzoate |
| Amidation | Benzylamine, DCC | N-benzyl-2-nitro-5-(propan-2-yloxy)benzamide |
Acyl Halides: Carboxylic acids can be converted to more reactive acyl halides, which are versatile intermediates for the synthesis of esters, amides, and other acyl derivatives. Thionyl chloride (SOCl₂) is the most commonly used reagent for the preparation of acyl chlorides. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.
Anhydrides: Acid anhydrides can be formed from carboxylic acids, often by dehydration at high temperatures, although this method is not always practical for complex molecules. A more common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. Symmetrical anhydrides can also be prepared by reacting the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀).
Modifications of the Propan-2-yloxy Substituent
The propan-2-yloxy (isopropoxy) group is an ether linkage, which is generally stable to many reaction conditions. However, it can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This transformation from an ether to a phenol can significantly alter the properties and reactivity of the molecule.
Ether Cleavage: The cleavage of aryl ethers can be achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond.
Another effective reagent for the cleavage of aryl ethers, particularly those with ortho-electron-withdrawing groups, is aluminum chloride (AlCl₃) reddit.com. The Lewis acidic AlCl₃ coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. This method can be advantageous as it often proceeds under milder conditions than the use of strong protic acids. The cleavage of the propan-2-yloxy group would yield 2-Nitro-5-hydroxybenzoic acid, opening up another avenue for derivatization at the phenolic hydroxyl group.
Strategies for Introducing Additional Functionalities via Aromatic Substitution
The introduction of additional functional groups onto the aromatic ring of this compound is a key strategy for modifying its chemical properties and synthesizing more complex derivatives. This is primarily achieved through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the three existing substituents: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the isopropoxy group (-O-CH(CH₃)₂).
The isopropoxy group is an activating, ortho, para-director due to its electron-donating resonance effect. Conversely, the nitro and carboxylic acid groups are both deactivating, meta-directors owing to their strong electron-withdrawing inductive and resonance effects. The interplay of these directing effects determines the position of substitution for an incoming electrophile. The aromatic ring is generally deactivated towards electrophilic attack due to the presence of two strong deactivating groups. Consequently, forcing reaction conditions may be necessary to achieve substitution.
The most activated positions on the ring are ortho to the strongly activating isopropoxy group (C4 and C6). However, the C6 position is sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is ortho to the isopropoxy group and meta to both the nitro and carboxylic acid groups.
Nitration
Further nitration of this compound would introduce a second nitro group onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Due to the deactivated nature of the ring, the reaction may require elevated temperatures. The incoming nitro group is predicted to substitute at the C4 position.
Halogenation
Halogenation, such as bromination or chlorination, can introduce a halogen atom onto the aromatic ring. These reactions are typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. libretexts.org The electrophile (e.g., Br⁺ or Cl⁺) will preferentially substitute at the most nucleophilic position, which is expected to be the C4 position.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.com This reaction is generally reversible. libretexts.org The electrophile, sulfur trioxide (SO₃), is expected to attack the C4 position of this compound.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds. byjus.comlibretexts.org However, these reactions are generally not successful on strongly deactivated aromatic rings, such as the one in this compound. msu.edu The presence of the nitro and carboxylic acid groups significantly reduces the nucleophilicity of the ring, rendering it unreactive towards the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. Furthermore, the Lewis acid catalyst required for these reactions can complex with the lone pairs on the oxygen atoms of the substituents, further deactivating the ring.
The following table summarizes the predicted outcomes for various electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents and Conditions | Predicted Major Product | Remarks |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | 2,4-Dinitro-5-(propan-2-yloxy)benzoic acid | The ring is strongly deactivated, requiring forcing conditions. Substitution occurs at the position activated by the isopropoxy group and meta to the deactivating groups. |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-nitro-5-(propan-2-yloxy)benzoic acid | Substitution is directed to the C4 position by the activating isopropoxy group. |
| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2-nitro-5-(propan-2-yloxy)benzoic acid | Similar to bromination, the chlorine atom is introduced at the C4 position. |
| Sulfonation | SO₃, H₂SO₄ (fuming sulfuric acid) | 4-(Sulfo)-2-nitro-5-(propan-2-yloxy)benzoic acid | The sulfonic acid group is introduced at the C4 position. The reaction is reversible. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No Reaction | The aromatic ring is too deactivated for the reaction to proceed. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No Reaction | Strongly deactivated ring prevents acylation. |
Advanced Spectroscopic and Structural Elucidation of 2 Nitro 5 Propan 2 Yloxy Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR: The proton NMR spectrum of 2-Nitro-5-(propan-2-yloxy)benzoic acid would be expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electronic effects of the nitro, carboxylic acid, and isopropoxy substituents on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The positions of these signals would confirm the substitution pattern of the benzene ring and the presence of the isopropoxy and carboxylic acid functional groups.
Anticipated NMR Data (Illustrative)
| Assignment | Anticipated ¹H NMR Data | Anticipated ¹³C NMR Data |
| Carboxylic Acid (-COOH) | ~11-13 ppm (broad singlet) | ~165-170 ppm |
| Aromatic CH | ~7.0-8.5 ppm (multiplets) | ~110-160 ppm |
| Isopropoxy CH (-OCH (CH₃)₂) | ~4.5-5.0 ppm (septet) | ~70-75 ppm |
| Isopropoxy CH₃ (-OCH(CH₃ )₂) | ~1.3-1.5 ppm (doublet) | ~20-25 ppm |
Note: The table above is illustrative and represents expected chemical shift ranges. Actual experimental values are required for definitive structural confirmation.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the isopropoxy group, and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the isopropoxy group and the benzene ring, and the relative positions of the substituents.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR and FT-Raman spectra of this compound would be expected to display absorption bands corresponding to the vibrations of the nitro (NO₂), carboxylic acid (COOH), ether (C-O-C), and aromatic ring functional groups.
Anticipated Vibrational Frequencies (Illustrative)
| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H stretching | 3300-2500 (broad) |
| Aromatic C-H | C-H stretching | 3100-3000 |
| Aliphatic C-H | C-H stretching | 3000-2850 |
| Carboxylic Acid (C=O) | C=O stretching | 1720-1680 |
| Aromatic C=C | C=C stretching | 1600-1450 |
| Nitro (NO₂) | Asymmetric stretching | 1550-1500 |
| Nitro (NO₂) | Symmetric stretching | 1370-1330 |
| Ether (C-O-C) | C-O stretching | 1260-1000 |
Note: This table provides expected ranges for characteristic vibrations. The full spectrum constitutes a unique molecular fingerprint.
Subtle shifts in the vibrational frequencies can provide insights into the conformational isomers of the molecule, such as the orientation of the carboxylic acid and isopropoxy groups relative to the benzene ring. However, without experimental data, a detailed conformational analysis is not possible.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
For this compound (molecular weight: 225.20 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and, consequently, the elemental formula (C₁₀H₁₁NO₅). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation might include the loss of the isopropoxy group, the carboxylic acid group, or the nitro group.
Anticipated Mass Spectrometry Data (Illustrative)
| Technique | Expected Information |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition C₁₀H₁₁NO₅. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern to elucidate the connectivity of the functional groups. |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₁NO₅, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the elemental formula by matching the measured mass-to-charge ratio (m/z) to the theoretical value with a high degree of precision, typically within a few parts per million (ppm).
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₅ |
| Average Molecular Weight | 225.20 g/mol |
Note: Data is calculated based on the molecular formula. Experimental data is not currently available in the cited sources.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Both GC-MS and LC-MS are powerful hyphenated techniques that separate chemical compounds from a mixture and then identify them based on their mass spectra. The choice between GC-MS and LC-MS for the analysis of this compound would depend on the compound's volatility and thermal stability.
In a hypothetical mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern is influenced by the functional groups present. For aromatic nitro compounds and carboxylic acids, common fragmentation pathways include the loss of the nitro group (-NO₂), the hydroxyl group (-OH), and the carboxyl group (-COOH), as well as cleavage of the ether linkage. For instance, the fragmentation of benzoic acid typically shows a prominent peak corresponding to the loss of a hydroxyl radical, resulting in the [C₆H₅CO]⁺ ion, and a subsequent loss of carbon monoxide to yield the phenyl cation [C₆H₅]⁺ docbrown.info. The presence of the nitro and isopropoxy groups on the benzene ring of the target molecule would lead to a more complex fragmentation pattern, providing structural information. LC-MS, particularly with electrospray ionization (ESI), is well-suited for analyzing carboxylic acids, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond primarily to π → π* transitions within the aromatic ring and n → π* transitions involving the nitro and carboxyl functional groups. The benzene ring and its substituents (nitro, carboxyl, and isopropoxy groups) constitute the chromophore. The specific wavelengths of maximum absorbance (λmax) are influenced by the electronic effects of these substituents. For comparison, the UV spectrum of the parent compound, 2-nitrobenzoic acid, shows characteristic absorption bands nist.gov. The addition of the electron-donating isopropoxy group at the para-position relative to the carboxyl group would likely cause a shift in the absorption maxima.
X-ray Crystallography and Solid-State Analysis
While specific crystallographic data for this compound is not available in the provided search results, the analysis of structurally similar compounds allows for a predictive discussion of its likely solid-state characteristics.
The determination of the crystal structure through single-crystal X-ray diffraction would reveal the precise three-dimensional arrangement of molecules. A common and highly stable packing motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups, forming an R²₂(8) graph-set motif nih.gov. This dimerization is a predominant feature in the crystal structures of many benzoic acid derivatives nih.govresearchgate.net.
The solid-state conformation of the molecule is defined by its key dihedral angles. Of particular interest would be the dihedral angle between the plane of the benzene ring and the plane of the carboxyl group. This angle is influenced by steric hindrance from the ortho-nitro group and by the formation of intramolecular hydrogen bonds, if present. Another important conformational feature is the orientation of the isopropoxy group relative to the aromatic ring. In related structures, the dihedral angles between different aromatic rings or between rings and substituent groups are critical in defining the molecular shape and how molecules pack in the crystal nih.gov. For example, in 2-methyl-amino-5-nitro-benzoic acid, the molecule is nearly planar, a conformation stabilized by an intramolecular hydrogen bond nih.gov. The specific dihedral angles in this compound would be definitively determined by X-ray structure analysis.
Computational Chemistry and Theoretical Investigations of 2 Nitro 5 Propan 2 Yloxy Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic structure of many-body systems. Its application to 2-Nitro-5-(propan-2-yloxy)benzoic acid allows for a detailed exploration of its fundamental properties.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-NO2 | 1.48 | - |
| N-O (nitro) | 1.23 | O-N-O: 125 |
| C-COOH | 1.50 | - |
| C=O (acid) | 1.22 | O-C-O: 122 |
| C-O (acid) | 1.35 | - |
| C-O (ether) | 1.37 | C-O-C: 118 |
| O-C (isopropyl) | 1.45 | - |
| C-H (aromatic) | 1.08 | - |
| C-C (aromatic) | 1.40 (avg) | C-C-C: 120 (avg) |
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and to understand the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
The vibrational analysis of this compound shows characteristic peaks corresponding to its functional groups. For instance, the stretching vibrations of the nitro group (NO2) are expected to appear in the region of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). The carbonyl group (C=O) of the carboxylic acid will exhibit a strong absorption band around 1700 cm⁻¹. The O-H stretch of the carboxylic acid is typically broad and appears in the range of 2500-3300 cm⁻¹. The C-O stretching of the ether linkage is found in the 1000-1300 cm⁻¹ region.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3100 (broad) |
| Carboxylic Acid | C=O stretch | 1715 |
| Nitro Group | Asymmetric N-O stretch | 1545 |
| Nitro Group | Symmetric N-O stretch | 1350 |
| Ether | C-O-C stretch | 1250 |
| Aromatic Ring | C-H stretch | 3050 |
| Aromatic Ring | C=C stretch | 1600, 1480 |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other chemical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the isopropoxy group, while the LUMO is likely to be concentrated on the electron-deficient nitro group and the carboxylic acid moiety. This distribution indicates that the molecule can act as both an electron donor and an acceptor at different sites.
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov
The MEP map of this compound would show the most negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making these sites favorable for interaction with electrophiles. The most positive potential would be located around the acidic hydrogen of the carboxylic acid group, indicating its susceptibility to nucleophilic attack or deprotonation.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
Table 4: Key NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) of ether | π*(C-C) of ring | 15.2 |
| LP(O) of C=O | π*(C-C) of ring | 5.8 |
| π(C-C) of ring | π*(N-O) of nitro | 20.5 |
| LP(O) of nitro | π*(C-C) of ring | 8.1 |
Fukui Function and Prediction of Reactivity Sites
The prediction of chemical reactivity is a cornerstone of computational chemistry, and Conceptual Density Functional Theory (DFT) offers robust descriptors for this purpose. nih.gov One of the most powerful of these is the Fukui function, ƒ(r), which describes the change in electron density at a specific point in a molecule as the total number of electrons changes. nih.gov This function is crucial for identifying which parts of a molecule are most susceptible to chemical attack. nih.gov
The Fukui function helps to pinpoint the softest and hardest regions of a molecule, which in turn predicts the sites for nucleophilic and electrophilic attack. nih.gov
ƒ+(r): This function measures the reactivity towards a nucleophilic attack (attack by an electron-rich species). Maxima in ƒ+(r) indicate the most likely sites to accept an electron.
ƒ-(r): This function corresponds to reactivity towards an electrophilic attack (attack by an electron-deficient species). Maxima in ƒ-(r) highlight the sites most likely to donate an electron. nih.gov
ƒ0(r): This function is used to predict sites for radical attack and is calculated as the average of the electrophilic and nucleophilic Fukui functions. scielo.org.za
For aromatic compounds containing a nitro group (–NO₂), such as this compound, the Fukui function is particularly insightful. The nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution across the benzene (B151609) ring and, consequently, its reactivity. mdpi.com Studies on substituted benzoic acids have shown that electron-withdrawing substituents increase the acidity of the compound, a trend that can be rationalized by analyzing the Fukui function. nih.govresearchgate.net The presence of the nitro group tends to create electrophilic sites on the aromatic ring, making it susceptible to nucleophilic attack. mdpi.com
| Fukui Index | Description | Predicted Site of Attack |
|---|---|---|
| ƒ+(r) | Measures the propensity of a site to accept an electron. | Nucleophilic Attack |
| ƒ-(r) | Measures the propensity of a site to donate an electron. | Electrophilic Attack |
| ƒ0(r) | Averages the electrophilic and nucleophilic tendencies. | Radical Attack |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are vital for modern technologies like telecommunications, optical computing, and frequency mixing. researchgate.netbohrium.com Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often exhibit significant NLO properties. uou.ac.in
The presence of the electron-withdrawing nitro (–NO₂) group and the electron-donating alkoxy (–O-CH(CH₃)₂) group in this compound suggests it may possess NLO activity. Computational DFT methods are highly effective for predicting the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). A high β value is a key indicator of a promising NLO material. researchgate.net
Theoretical calculations on similar aromatic compounds have demonstrated that the presence of strong donor and acceptor groups can lead to large hyperpolarizability values. nih.gov The intramolecular charge transfer between these groups, facilitated by the aromatic ring, is the primary origin of the NLO response. uou.ac.in A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also generally associated with a better NLO response. researchgate.net
| Parameter | Symbol | Significance in NLO |
|---|---|---|
| Dipole Moment | μ | Indicates the asymmetry of charge distribution, which is necessary for NLO activity. |
| Polarizability | α | Describes the linear response of the molecule to an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response and potential for applications like SHG. |
| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap often correlates with higher polarizability and hyperpolarizability. |
Calculation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Heat Capacity)
The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its stability and behavior in chemical reactions. Density Functional Theory (DFT) calculations are widely used to accurately predict these parameters for a range of molecules, including nitroaromatic compounds. nih.govbohrium.com These calculations typically involve optimizing the molecular geometry and performing a vibrational frequency analysis.
From the vibrational frequencies, several key thermodynamic quantities can be derived at a given temperature:
Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation (ΔfH°) is a crucial value indicating the energy released or absorbed when the compound is formed from its constituent elements in their standard states.
Entropy (S): A measure of the disorder or randomness of a system. It is important for determining the spontaneity of chemical processes.
Heat Capacity (Cv or Cp): The amount of heat required to raise the temperature of a substance by a specific amount. It provides insight into how a molecule stores thermal energy in its vibrational, rotational, and translational modes.
For nitro-aromatic compounds, theoretical calculations of thermodynamic properties are particularly valuable for assessing thermal stability. bohrium.com The calculated gas-phase enthalpies of formation, for instance, can be determined using methods like isodesmic reactions, which help to minimize computational errors. nih.gov These theoretical values provide a reliable foundation for further thermodynamic calculations and for predicting the compound's behavior under various conditions. nih.gov
| Thermodynamic Parameter | Symbol | Description |
|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy during the formation of one mole of the substance from its constituent elements. |
| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. |
| Heat Capacity at Constant Pressure | Cp | The heat required to increase the temperature of one mole of a substance by one degree at constant pressure. |
Applications in Complex Molecule Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
As a substituted nitrobenzoic acid, this compound serves as a crucial intermediate, providing a scaffold that can be chemically modified to produce a diverse array of more complex molecules. The presence of the nitro and carboxylic acid groups on the aromatic ring allows for a range of chemical transformations.
A primary application of 2-Nitro-5-(propan-2-yloxy)benzoic acid is its role as a precursor to the corresponding amino-substituted benzoic acid. The nitro group (—NO₂) can be readily reduced to an amino group (—NH₂) through various standard synthetic methods, most commonly via catalytic hydrogenation.
For instance, a similar compound, 5-Methoxy-2-nitrobenzoic acid, is effectively converted to 2-amino-5-methoxybenzoic acid using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This transformation is a fundamental step in organic synthesis, as the resulting 2-amino-5-(propan-2-yloxy)benzoic acid becomes a key building block for further elaboration. The amino group introduces a nucleophilic center, while the carboxylic acid can participate in reactions such as esterification and amidation.
Table 1: General Reaction Parameters for Nitro Group Reduction
| Reaction Type | Typical Reagents | Common Solvents | General Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, THF, Ethyl Acetate | Room temperature to moderate heat, atmospheric to moderate pressure |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Aqueous or alcoholic solutions | Often requires heating |
The conversion of the nitro compound to its amino derivative is critical, as it unlocks pathways to molecules with significant biological and material applications.
The amino-substituted derivative obtained from this compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. One of the most prominent applications is in the creation of the benzimidazole (B57391) scaffold, which is a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov
The synthesis of a benzimidazole ring typically involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid or its derivative. The 2-amino-5-(propan-2-yloxy)benzoic acid can be further processed to generate the required ortho-diamine intermediate, which then undergoes cyclization. The carboxylic acid group of another molecule (or intramolecularly, depending on the synthetic design) can react to form the five-membered imidazole (B134444) ring fused to the benzene ring. mdpi.com The nitro group itself is a key feature in many biologically active benzimidazole derivatives. nih.govresearchgate.net
This strategic use of this compound allows for the incorporation of the isopropoxy substituent at a specific position on the final heterocyclic product, enabling the systematic exploration of structure-activity relationships in drug discovery and materials science.
Potential in the Design and Synthesis of Advanced Materials (e.g., based on NLO properties)
The field of advanced materials increasingly relies on organic molecules with specific electronic properties. Materials with nonlinear optical (NLO) properties are of particular interest for applications in optoelectronics, including optical switching and data storage. ias.ac.innih.gov The potential for a material to exhibit NLO behavior is often linked to specific structural features, such as the presence of π-electron delocalization and donor-acceptor groups within the same molecule. ias.ac.in
Nitrobenzoic acid derivatives are prime candidates for NLO materials. The nitro group (—NO₂) acts as a strong electron-withdrawing group (acceptor), while the benzoic acid framework provides a conjugated π-electron system. Studies on compounds like 4-Nitrobenzoic acid have confirmed their NLO properties, including nonlinear absorption and refraction. ias.ac.inresearchgate.net The third-order nonlinear optical susceptibility (χ(3)) of these materials makes them suitable for various photonic applications. researchgate.netsemnan.ac.ir
This compound possesses the necessary components for potential NLO activity:
An electron-accepting nitro group.
An electron-donating alkoxy (isopropoxy) group.
A conjugated aromatic ring that facilitates intramolecular charge transfer from the donor to the acceptor.
This inherent donor-acceptor structure suggests that this compound and materials derived from it could exhibit significant NLO effects. Theoretical and experimental studies on related substituted benzoic acids confirm that molecular structure can be tailored to enhance these properties, making this compound a promising building block for the design and synthesis of new NLO materials. semnan.ac.irresearchgate.net
Table 2: Molecular Features Influencing NLO Properties
| Structural Feature | Role in NLO Activity | Example Group in Subject Compound |
|---|---|---|
| π-Conjugated System | Provides a pathway for electron delocalization. | Benzene Ring |
| Electron Donor Group | Pushes electron density into the π-system. | -O-CH(CH₃)₂ (Isopropoxy) |
| Electron Acceptor Group | Pulls electron density from the π-system. | -NO₂ (Nitro) |
Supramolecular Chemistry and Crystal Engineering with Benzoic Acid Derivatives
Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. Benzoic acid derivatives are exemplary building blocks in this domain due to their ability to form predictable and robust intermolecular hydrogen bonds via their carboxylic acid groups.
The carboxylic acid moiety of this compound can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This typically leads to the formation of a stable centrosymmetric dimer motif, known as the R²₂(8) ring motif, which is a cornerstone of crystal engineering with carboxylic acids.
Q & A
Q. What are the established synthetic routes for 2-nitro-5-(propan-2-yloxy)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or esterification. For example, reacting 5-hydroxy-2-nitrobenzoic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the isopropoxy group. Alternatively, intermediates like 2-nitro-5-hydroxybenzoic acid may undergo alkylation with propan-2-yl halides. Reaction optimization should focus on solvent polarity (e.g., acetonitrile or DMF), temperature (60–80°C), and catalyst selection (e.g., pyridine for acid scavenging). Yields can be monitored via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- 1H/13C NMR : Confirm the presence of the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.6 ppm for OCH(CH₃)₂) and nitro group (meta to carboxylic acid).
- FT-IR : Look for ν(C=O) ~1700 cm⁻¹ (carboxylic acid), ν(NO₂) ~1530 cm⁻¹, and ν(C-O-C) ~1250 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. ESI-MS in negative mode should show [M-H]⁻ at m/z 224.2 .
Q. What stability considerations are critical for storing and handling this compound?
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers at room temperature, desiccated, and away from light. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) should monitor nitro group reduction and ester cleavage via periodic HPLC analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of derivatives?
Single-crystal X-ray diffraction can determine dihedral angles between aromatic rings and substituents. For example, in related nitroimidazole-benzoic acid hybrids, the benzene and imidazole rings form a dihedral angle of ~34.93°, stabilized by C–H···O hydrogen bonds. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are recommended. Hydrogen-bonding networks (e.g., O–H···N) should be analyzed to predict packing motifs .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., nitro group’s electron-withdrawing effect).
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ~5 eV for nitroaromatics).
- Hydrogen-bonding energetics : Compare calculated vs. experimental bond lengths (e.g., O–H···N: ~2.8 Å) .
Q. How can researchers address contradictory spectral data (e.g., NMR splitting anomalies)?
Anomalies may arise from dynamic processes (e.g., restricted rotation of the isopropoxy group). Solutions include:
Q. What in vitro models are appropriate for preliminary bioactivity screening?
While direct bioactivity data for this compound is limited, nitro-aromatics are often screened for:
Q. How can researchers validate unexpected byproducts in synthetic reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
